molecular formula C18H13FN2O B5630719 (2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide

Cat. No.: B5630719
M. Wt: 292.3 g/mol
InChI Key: HRULFIOPNCASII-DHZHZOJOSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide is an organic compound that features a fluorophenyl group and a quinolinyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the prop-2-enamide intermediate.

    Attachment of the Quinolinyl Group: The final step involves coupling the quinolinyl group to the prop-2-enamide backbone, which can be done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinolin-8-yl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(quinolin-8-yl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(quinolin-8-yl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(quinolin-8-yl)prop-2-enamide

Uniqueness

(2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-15-9-6-13(7-10-15)8-11-17(22)21-16-5-1-3-14-4-2-12-20-18(14)16/h1-12H,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULFIOPNCASII-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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